molecular formula C12H16Cl2FN3 B2922473 2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2241141-87-5

2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2922473
CAS No.: 2241141-87-5
M. Wt: 292.18
InChI Key: VMXHSWVJCIFIEQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a high-purity chemical intermediate intended exclusively for research and development applications. This dihydrochloride salt features a unique structure combining a fluorophenyl group with a methylated imidazole moiety, making it a compound of interest in several advanced research areas. Preliminary research on structurally related imidazole derivatives suggests potential applications in neuropharmacology and infectious disease. Compounds with similar 2-phenyl-1H-imidazole architectures have been identified as positive allosteric modulators (PAMs) of α1β2γ2 GABA-A receptors, presenting a novel strategy for investigating neurological dysfunctions related to the basal ganglia region . The presence of the 4-fluorophenyl group in analogous compounds has been associated with improved metabolic stability compared to traditional imidazo[1,2-a]pyridine-based GABA-A receptor ligands, while also potentially reducing the risk of hepatotoxic metabolite formation . Additionally, the imidazole core is a privileged structure in medicinal chemistry, extensively investigated for its antimicrobial properties. Research into similar molecular hybrids indicates potential for overcoming antibiotic resistance, particularly against ESKAPE pathogens, which are a major global healthcare challenge . The structural features of this compound, particularly the dihydrochloride salt form, enhance its solubility and make it suitable for various in vitro assay systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.2ClH/c1-16-7-6-15-12(16)11(14)8-9-2-4-10(13)5-3-9;;/h2-7,11H,8,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXHSWVJCIFIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CC2=CC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reaction: The starting materials, 4-fluorophenylacetic acid and 1-methylimidazole, undergo a condensation reaction to form the intermediate compound.

  • Reduction Reaction: The intermediate compound is then subjected to a reduction reaction to introduce the amine group.

  • Acid Addition: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its amine form.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

  • Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula CAS No. Key Structural Features Pharmacological Implications
Target Compound: 2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride C₁₂H₁₄Cl₂FN₃ 1354954-23-6 Fluorophenyl, 1-methylimidazole, dihydrochloride salt Enhanced solubility, potential CNS activity due to fluorophenyl
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride C₁₁H₁₄Cl₃N₃ 1820740-72-4 Chlorophenyl substituent (vs. fluorophenyl) Increased lipophilicity; possible altered metabolic stability
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride C₁₂H₁₄Cl₂FN₃S Not provided Thiazole ring replaces imidazole; 2-fluorophenyl substitution Modified receptor interactions due to sulfur atom; variable bioavailability
2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride C₁₁H₁₄Cl₂FN₃ 1354954-23-6 Fluorophenyl attached to imidazole (vs. ethylamine chain) Altered binding orientation; potential impact on target selectivity
2-(1-(Methyl-d₃)-1H-imidazol-4-yl)ethan-1-amine 2HCl (Deuterated analog) C₆H₁₀D₃Cl₂N₃ 6481-48-7 Deuterium at methyl group Slower metabolic degradation; extended half-life for pharmacokinetic studies

Detailed Analysis of Analogous Compounds

Chlorophenyl Analog (CAS 1820740-72-4)
  • Structural Impact : Replacing fluorine with chlorine increases molecular weight (267.6 vs. 278.15 g/mol for the target compound) and lipophilicity (Cl has higher molar refractivity than F).
  • However, its stronger electron-withdrawing effect could improve stability against oxidative metabolism .
Thiazole-Based Analog (CAS Not Provided)
  • Structural Impact : Substitution of imidazole with thiazole introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity.
  • Pharmacological Impact : Thiazole’s lower basicity (pKa ~2.5 vs. imidazole’s ~6.9) may reduce solubility at physiological pH, but its aromaticity could enhance π-stacking in hydrophobic binding pockets .
Positional Isomer (CAS 1354954-23-6)
  • Structural Impact : The fluorophenyl group is attached to the imidazole ring instead of the ethylamine chain.
Deuterated Analog (CAS 6481-48-7)
  • Structural Impact : Deuterium substitution at the methyl group creates a heavier molecule (m/z 198.10 vs. 278.15 for the target).
  • Pharmacological Impact : Deuterium’s kinetic isotope effect slows CYP450-mediated metabolism, prolonging half-life in preclinical studies .

Biological Activity

2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, often referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activity. This compound is structurally related to various bioactive molecules and has been studied for its interactions with different biological targets, particularly in the context of neuropharmacology and receptor modulation.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16Cl2FN3
  • Molecular Weight : 312.19 g/mol
  • CAS Number : 1409660-51-0

Research indicates that compounds similar to this compound act primarily as positive allosteric modulators (PAMs) of the GABA-A receptor. This mechanism enhances the receptor's response to GABA, potentially leading to anxiolytic and sedative effects, which are critical in treating anxiety disorders and epilepsy .

Table 1: Biological Activity Overview

Activity Type Description Reference
GABA-A Receptor ModulationActs as a PAM, enhancing GABAergic transmission
Metabolic StabilityDemonstrated higher metabolic stability compared to traditional drugs like alpidem
CytotoxicityEvaluated for antiproliferative effects against various cancer cell lines

Case Study 1: GABA-A Receptor Modulation

In a study examining the structural features essential for molecular recognition with the GABA-A receptor, derivatives of imidazole were identified as effective PAMs. The research highlighted that specific substitutions on the phenyl ring significantly influenced binding affinity and efficacy, suggesting that this compound could serve as a lead compound for developing new anxiolytic agents .

Case Study 2: Metabolic Stability Assessment

A comparative analysis of metabolic stability using human liver microsomes showed that the compound retained a significant percentage of its parent form after incubation, indicating lower susceptibility to metabolic degradation than traditional drugs. For instance, while alpidem showed rapid biotransformation with only 38.6% remaining after 120 minutes, the tested imidazole derivatives maintained over 90% stability under similar conditions .

Table 2: Metabolic Stability Results

Compound % Parent Compound Remaining (120 min) Reference
Alpidem38.6
2-(4-Fluorophenyl)-Imidazole Derivative>90

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